Menbutone

Description

structure

Structure

3D Structure

Properties

IUPAC Name |

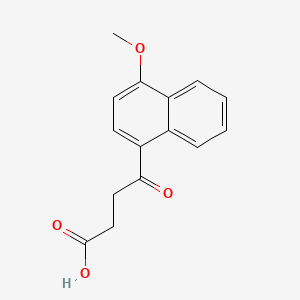

4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14/h2-6,8H,7,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGJSJFIQNQBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046240 | |

| Record name | Menbutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-99-0 | |

| Record name | Menbutone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menbutone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menbutone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Menbutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENBUTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341YM32546 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Menbutone's Effect on Bile Acid Synthesis and Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menbutone, a synthetic choleretic agent, is utilized in veterinary medicine to stimulate hepato-digestive activity. Its primary recognized effect is a significant increase in bile flow, an action attributed to the stimulation of the bile salt-independent fraction of bile secretion. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its effects on bile acid synthesis and transport. While direct evidence for its influence on the molecular regulation of bile acid synthesis and specific transporters is limited, this document consolidates available quantitative data, outlines relevant experimental protocols, and presents hypothetical signaling pathways based on its known effects on hepatocyte function.

Quantitative Data on this compound's Choleretic Effect

This compound administration leads to a marked increase in bile secretion. The following tables summarize the key quantitative findings from in vivo studies.

| Table 1: General Choleretic Effect of this compound | |

| Parameter | Observed Effect |

| Increase in Bile Secretion | 2 to 5 times baseline levels[1] |

| Increase in Pancreatic Juice Secretion | 2 to 5 times baseline levels[1] |

| Increase in Gastric Juice Secretion | 2 to 5 times baseline levels[1] |

| Duration of Stimulatory Effect | 2 to 3 hours post-administration |

| Table 2: Choleretic Effect of this compound in Steers with Reduced Bile Flow | |

| Animal Model | Adult steers with reduced total bile salts in the enterohepatic circulation |

| Administration Route | Intravenous |

| Dosage | 3.0 g |

| Outcome | Up to a four-fold increase in bile flow volume[2] |

| Note | At the same dose, this compound had no discernible effect on bile flow when the enterohepatic circulation of bile salts was normal[3] |

Mechanism of Action: Stimulation of Bile Salt-Independent Bile Flow

The primary mechanism attributed to this compound's choleretic action is the stimulation of bile salt-independent bile flow. This is thought to be achieved through the direct activation of Na+/K+-ATPase in hepatocytes.

Proposed Signaling Pathway for this compound-Induced Choleresis

The activation of Na+/K+-ATPase by this compound is hypothesized to increase the intracellular K+ concentration and decrease the intracellular Na+ concentration. This alteration in the electrochemical gradient across the hepatocyte's basolateral membrane enhances the driving force for the transport of other ions, leading to an osmotic gradient that draws water into the bile canaliculi, thereby increasing bile volume.

Caption: Proposed mechanism of this compound-induced choleresis via Na+/K+-ATPase activation.

Effects on Bile Acid Synthesis and Transport (Hypothetical)

Currently, there is a lack of direct scientific evidence detailing this compound's specific effects on the intricate molecular pathways of bile acid synthesis and transport. The following sections present hypothetical interactions based on the known regulation of these processes.

Bile Acid Synthesis

Bile acid synthesis is tightly regulated by a negative feedback mechanism involving the farnesoid X receptor (FXR). When intracellular bile acid concentrations are high, FXR is activated, leading to the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.

Given that this compound's primary effect is to increase bile flow and thus the flushing of bile acids from the liver, it could be hypothesized that the resulting decrease in intrahepatic bile acid concentration might lead to a reduction in FXR activation and a subsequent upregulation of CYP7A1. However, this remains to be experimentally validated.

Hypothetical Signaling Pathway of this compound's Indirect Effect on Bile Acid Synthesis

Caption: Hypothetical indirect effect of this compound on bile acid synthesis regulation.

Bile Acid Transport

The transport of bile acids across the hepatocyte is a highly regulated process involving basolateral uptake and canalicular efflux transporters.

-

Basolateral Uptake: The Na+-taurocholate cotransporting polypeptide (NTCP) is the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes.

-

Canalicular Efflux: The bile salt export pump (BSEP) and the multidrug resistance-associated protein 2 (MRP2) are key transporters for the efflux of bile salts and other organic anions into the bile canaliculi.

This compound's impact on these specific transporters has not been elucidated. It is possible that the increased bile flow alters the local environment of the canalicular membrane, which could indirectly influence the activity of BSEP and MRP2. Further research is required to investigate any direct or indirect effects of this compound on the expression and function of these critical transporters.

Experimental Protocols

Detailed experimental protocols are essential for elucidating the precise molecular mechanisms of this compound. Below are generalized protocols for key investigations.

In Vitro Assay for Na+/K+-ATPase Activity in Isolated Hepatocytes

Objective: To determine the direct effect of this compound on Na+/K+-ATPase activity in hepatocytes.

Methodology:

-

Hepatocyte Isolation: Isolate primary hepatocytes from a suitable animal model (e.g., rat, bovine) by collagenase perfusion.

-

Cell Culture: Culture the isolated hepatocytes in appropriate media to allow for recovery and attachment.

-

Na+/K+-ATPase Activity Assay:

-

Permeabilize the hepatocytes using a mild detergent (e.g., saponin) or a specific ionophore like alamethicin to allow access of ATP to the intracellular domain of the enzyme.

-

Incubate the permeabilized cells in a reaction buffer containing MgATP, Na+, and K+.

-

The reaction is carried out in the presence and absence of ouabain, a specific inhibitor of Na+/K+-ATPase.

-

The Na+/K+-ATPase activity is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric assay (e.g., Malachite green assay).

-

The ouabain-sensitive portion of ATP hydrolysis represents the Na+/K+-ATPase activity.

-

-

This compound Treatment: Conduct the assay with varying concentrations of this compound to determine its effect on Na+/K+-ATPase activity.

-

Data Analysis: Express the results as a percentage of the control (vehicle-treated) activity and determine the EC50 value for this compound's activation of the enzyme.

Gene Expression Analysis of Bile Acid Synthesis Enzymes

Objective: To investigate the effect of this compound on the expression of key genes involved in bile acid synthesis.

Methodology:

-

In Vivo Study: Treat animals with a therapeutic dose of this compound. A control group should receive a vehicle.

-

Liver Tissue Collection: Euthanize the animals at various time points post-administration and collect liver tissue samples.

-

RNA Isolation: Isolate total RNA from the liver tissue samples using a suitable method (e.g., TRIzol reagent).

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the isolated RNA.

-

Perform qRT-PCR using specific primers for target genes such as CYP7A1, CYP8B1, CYP27A1, FXR, and SHP.

-

Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

-

Data Analysis: Calculate the relative fold change in gene expression in the this compound-treated group compared to the control group.

In Vitro Bile Acid Transporter Function Assay

Objective: To assess the effect of this compound on the function of key bile acid transporters.

Methodology:

-

Cell Lines: Utilize cell lines overexpressing specific transporters, for example:

-

HEK293 cells stably transfected with human NTCP.

-

Sf9 insect cell-derived membrane vesicles containing human BSEP or MRP2.

-

-

Uptake/Transport Assay:

-

For NTCP, measure the uptake of a radiolabeled substrate (e.g., [3H]taurocholate) into the cells in the presence and absence of this compound.

-

For BSEP and MRP2, use membrane vesicles to measure the ATP-dependent transport of a radiolabeled or fluorescent substrate into the vesicles in the presence and absence of this compound.

-

-

Data Analysis: Determine the IC50 or EC50 values of this compound for the inhibition or stimulation of transporter activity.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound.

Caption: General experimental workflow for investigating the effects of this compound.

Conclusion and Future Directions

This compound is an effective choleretic agent that primarily acts by stimulating bile salt-independent bile flow, likely through the activation of hepatocyte Na+/K+-ATPase. While its quantitative effects on bile volume are well-documented, a significant gap remains in the understanding of its direct influence on the molecular machinery of bile acid synthesis and transport.

Future research should prioritize in-depth investigations into:

-

The direct interaction of this compound with Na+/K+-ATPase and the downstream signaling consequences.

-

The effect of this compound on the expression and activity of key bile acid synthesis enzymes (e.g., CYP7A1) and their regulating nuclear receptors (e.g., FXR, SHP).

-

The impact of this compound on the function of major basolateral (NTCP) and canalicular (BSEP, MRP2) bile acid transporters.

-

Comprehensive analysis of changes in bile composition following this compound administration to understand its effects on the secretion of different bile acid species, cholesterol, and phospholipids.

Elucidating these molecular details will not only provide a more complete understanding of this compound's therapeutic actions but also pave the way for the development of more targeted and efficacious choleretic agents for the management of hepato-digestive disorders.

References

Cellular Uptake and Metabolism of Menbutone in Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menbutone, also known as Genabilic acid, is a synthetic choleretic agent widely used in veterinary medicine to treat digestive and hepatic insufficiencies.[1] Its primary pharmacological effect is the stimulation of bile secretion, along with pancreatic and gastric juices, thereby aiding in digestion and alleviating symptoms associated with poor feed intake and toxemia.[2][3] Despite its long-standing use, the specific molecular and cellular mechanisms governing its uptake and metabolism within hepatocytes are not extensively detailed in publicly available scientific literature.

This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its effects on liver cells. It summarizes the available quantitative data, proposes a hypothetical signaling pathway for its choleretic action based on established mechanisms, and provides detailed, standardized experimental protocols that can be employed to further investigate its hepatic disposition. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and explore the hepatobiliary pharmacology of this compound.

Quantitative Data

The therapeutic efficacy of this compound is primarily quantified by its potent choleretic effect and its pharmacokinetic profile in various animal species.

Table 1: Choleretic Effect of this compound

| Parameter | Value | Species | Condition | Reference(s) |

| Increase in Bile Secretion | 2-5 times baseline | Multiple | Normal | [2][4] |

| Duration of Action | 2-3 hours | Multiple | Normal | |

| Increase in Bile Flow Volume | Up to 4-fold | Steers | Reduced Bile Flow |

Table 2: Pharmacokinetic Parameters of this compound (10 mg/kg Dose)

| Parameter | Value (Mean ± SD) | Route of Administration | Species | Reference(s) |

| Calves (n=12) | ||||

| Total Clearance (Cl) | 71.9 ± 13.5 mL/h/kg | Intravenous (IV) | Holstein Calves | |

| Elimination Half-life (t½β) | 4.53 ± 2.45 h | Intravenous (IV) | Holstein Calves | |

| Volume of Distribution (Vss) | 310.4 ± 106.4 mL/kg | Intravenous (IV) | Holstein Calves | |

| Peak Plasma Conc. (Cmax) | 15.1 ± 4.3 µg/mL | Intramuscular (IM) | Holstein Calves | |

| Time to Cmax (tmax) | 1.66 ± 0.55 h | Intramuscular (IM) | Holstein Calves | |

| Bioavailability (F) | 83.5 ± 22.4 % | Intramuscular (IM) | Holstein Calves | |

| Sheep (n=12) | ||||

| Total Clearance (Cl) | 63.6 ± 13.6 mL/h/kg | Intravenous (IV) | Sheep | |

| Elimination Half-life (t½λ) | 6.08 ± 2.48 h | Intravenous (IV) | Sheep | |

| Volume of Distribution (Vss) | 259.6 ± 52.7 mL/kg | Intravenous (IV) | Sheep | |

| Peak Plasma Conc. (Cmax) | 18.8 ± 1.9 µg/mL | Intramuscular (IM) | Sheep | |

| Time to Cmax (tmax) | 3.75 ± 0.45 h | Intramuscular (IM) | Sheep | |

| Bioavailability (F) | 103.1 ± 23.0 % | Intramuscular (IM) | Sheep |

Cellular Uptake and Metabolism

Cellular Entry into Hepatocytes

The precise mechanism by which this compound enters hepatocytes has not been empirically determined. As an organic anion, it is plausible that its uptake is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters, which are highly expressed on the sinusoidal membrane of hepatocytes and are crucial for the hepatic uptake of a wide range of drugs. However, without specific studies, the contribution of passive diffusion versus active transport remains to be elucidated.

Intracellular Metabolism

Information regarding the metabolic fate of this compound within liver cells is sparse. A preliminary study in rats suggested that a significant portion of the drug is excreted unchanged, indicating that it may not undergo extensive metabolism. Should metabolism occur, it would likely involve Phase I (functionalization) and Phase II (conjugation) reactions typical for xenobiotics in the liver. Phase I reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes, while Phase II reactions involve the addition of endogenous molecules such as glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Proposed Signaling Pathway for Choleretic Action

It has been reported that this compound directly activates the Na+/K+-ATPase in hepatocytes. This enzyme, traditionally known for maintaining cellular ion gradients, also functions as a signaling scaffold. Activation of Na+/K+-ATPase by ligands can initiate a cascade of intracellular events. Based on this, a hypothetical signaling pathway for this compound's choleretic effect is proposed below.

In this proposed pathway, this compound enters the hepatocyte (potentially via an OATP transporter) and binds to and activates the Na+/K+-ATPase. This leads to the activation of the non-receptor tyrosine kinase c-Src, a known interaction partner of the Na+/K+-ATPase signaling complex. Activated c-Src can then trigger the production of reactive oxygen species (ROS), which act as second messengers to initiate a downstream signaling cascade. This cascade ultimately interfaces with the cellular machinery responsible for bile acid synthesis and transport, leading to an increase in bile secretion. It is important to emphasize that this pathway is hypothetical and requires experimental validation.

Experimental Protocols

The following are detailed, standardized protocols for investigating the cellular uptake and metabolism of a compound like this compound in liver cells.

Protocol 1: Characterization of Hepatic Uptake in Suspension Hepatocytes

This protocol aims to determine the kinetics of a compound's uptake into hepatocytes and to distinguish between active transport and passive diffusion.

1. Materials:

-

Cryopreserved primary human (or other species) hepatocytes

-

Hepatocyte thawing and plating medium

-

Krebs-Henseleit (KH) buffer

-

Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

-

Positive control substrates for hepatic transporters (e.g., pravastatin for OATPs)

-

Inhibitors of hepatic transporters (e.g., rifampicin for OATPs)

-

Ice-cold saline

-

Lysis buffer

-

Scintillation fluid and counter (if using a radiolabeled compound) or LC-MS/MS system

2. Methodology:

-

Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions. Determine cell viability and concentration using a trypan blue exclusion assay. Dilute the hepatocyte suspension to the desired concentration (e.g., 1 x 10^6 viable cells/mL) in pre-warmed KH buffer.

-

Uptake Assay:

-

Pre-incubate the hepatocyte suspension at 37°C for 5-10 minutes.

-

To initiate the uptake, add the test compound to the hepatocyte suspension at various concentrations.

-

At designated time points (e.g., 0.5, 1, 2, 5, 15 minutes), take an aliquot of the cell suspension and add it to a microcentrifuge tube containing a layer of oil (e.g., silicone oil) on top of a stop solution (e.g., ice-cold saline).

-

Centrifuge immediately to pellet the cells through the oil layer, separating them from the incubation medium.

-

Aspirate the medium and oil, and wash the cell pellet with ice-cold saline.

-

-

Determination of Intracellular Concentration:

-

Lyse the cell pellets.

-

Determine the intracellular concentration of the test compound using an appropriate analytical method (e.g., LC-MS/MS).

-

Normalize the data to the protein concentration in the cell lysate.

-

-

Distinguishing Transport Mechanisms:

-

To assess the contribution of active transport, perform the uptake assay at 4°C (to inhibit active processes) and in the presence of known transporter inhibitors.

-

The difference in uptake between 37°C and 4°C, or in the absence and presence of inhibitors, represents the active transport component.

-

-

Data Analysis:

-

Calculate the initial uptake rate (V) at each substrate concentration.

-

Determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation.

-

Protocol 2: In Vitro Metabolism in Hepatocytes and Liver Microsomes

This protocol is designed to determine the metabolic stability of a compound and to identify its major metabolites.

1. Materials:

-

Cryopreserved primary hepatocytes or liver microsomes (human or other species)

-

Hepatocyte culture medium or incubation buffer for microsomes

-

NADPH regenerating system (for microsomes)

-

Test compound (this compound)

-

Positive control compounds with known metabolic profiles

-

Acetonitrile or methanol (for quenching the reaction)

-

LC-MS/MS system

2. Methodology for Hepatocytes:

-

Incubation:

-

Plate thawed hepatocytes in collagen-coated plates and allow them to attach.

-

Replace the medium with fresh medium containing the test compound at a fixed concentration.

-

Incubate at 37°C in a humidified incubator.

-

-

Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect both the cells and the medium.

-

Quench the metabolic reactions by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to pellet the protein and cell debris.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and to detect and identify potential metabolites.

-

3. Methodology for Liver Microsomes:

-

Incubation:

-

In a microcentrifuge tube, combine liver microsomes, buffer, and the test compound. Pre-warm to 37°C.

-

Initiate the reaction by adding an NADPH regenerating system.

-

-

Sampling and Analysis:

-

Follow the same sampling, quenching, and analysis steps as described for hepatocytes.

-

4. Data Analysis:

-

Metabolic Stability: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Intrinsic Clearance (CLint): Calculate CLint using the formula: CLint = (k / protein concentration).

-

Metabolite Identification: Analyze the LC-MS/MS data to identify the mass-to-charge ratio (m/z) of potential metabolites and to propose their structures based on fragmentation patterns.

Conclusion and Future Directions

This compound is an effective choleretic agent with a well-established therapeutic role in veterinary medicine. While its macroscopic effects are well-documented, a significant opportunity exists to delineate its molecular and cellular mechanisms of action in hepatocytes. The direct activation of Na+/K+-ATPase provides a strong foundation for a proposed signaling pathway leading to its choleretic effect. However, further research is imperative to validate this hypothesis and to fully understand the processes of its uptake and metabolism in the liver.

Future investigations should focus on:

-

Identifying specific transporters involved in the hepatic uptake of this compound using cell lines overexpressing candidate transporters (e.g., OATPs).

-

Characterizing the metabolic profile of this compound in primary human hepatocytes to identify its metabolites and the enzymes responsible for their formation.

-

Elucidating the downstream signaling cascade following Na+/K+-ATPase activation to confirm the roles of c-Src, ROS, and other potential mediators in the stimulation of bile secretion.

The experimental protocols detailed in this guide provide a robust framework for conducting such studies. A deeper understanding of this compound's interaction with liver cells will not only enhance our knowledge of its pharmacology but also inform the development of novel therapeutic agents targeting hepatobiliary function.

References

Menbutone: A Technical Guide on Structure, Biological Activity, and Putative Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menbutone, chemically known as 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, is a synthetic choleretic agent predominantly used in veterinary medicine. Its primary pharmacological effect is the stimulation of hepato-digestive activity, leading to a significant increase in the secretion of bile, as well as gastric and pancreatic juices. This guide provides a comprehensive overview of this compound's chemical structure, its established biological activities, and a discussion of its putative structure-activity relationship (SAR). Due to a lack of publicly available, specific SAR studies on this compound, this guide also explores the broader context of choleretic agents and the known roles of its core chemical moieties to infer potential structural determinants of its activity. This document is intended to serve as a technical resource, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the proposed mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound is a derivative of γ-oxo-naphthalene-butanoic acid. Its structure is characterized by a naphthalene ring system, a methoxy group, and a butanoic acid chain with a ketone functional group.

-

IUPAC Name: 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid[1]

-

Molecular Formula: C₁₅H₁₄O₄[1]

-

Molecular Weight: 258.27 g/mol [1]

-

CAS Number: 3562-99-0[1]

The presence of the lipophilic naphthalene ring and the hydrophilic carboxylic acid group gives this compound amphipathic properties, which may be crucial for its interaction with biological membranes and transport proteins.

Biological Activity and Mechanism of Action

This compound's primary biological effect is its choleretic activity, which is the stimulation of bile production by the liver. It is reported to increase the secretion of bile, gastric, and pancreatic juices by two to five times the normal levels.[2] This effect is beneficial in treating digestive disorders and hepatic insufficiency in various animal species.

The proposed mechanism of action for this compound is the direct activation of the Na+/K+-ATPase enzyme located on the basolateral membrane of hepatocytes. This enzyme plays a critical role in maintaining the sodium gradient across the cell membrane. By activating this pump, this compound is thought to enhance the sodium gradient, which in turn drives the secondary active transport of bile acids from the blood into the hepatocytes via sodium-dependent transporters like the Na+-taurocholate cotransporting polypeptide (NTCP). This increased uptake of bile acids into hepatocytes leads to their subsequent secretion into the bile canaliculi, osmotically drawing water and other electrolytes, and thus increasing bile flow.

Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for this compound's choleretic activity, based on its proposed activation of Na+/K+-ATPase and the known physiology of bile secretion.

Structure-Activity Relationship (SAR)

-

Naphthalene Ring: The bulky, lipophilic naphthalene ring is likely crucial for the molecule's interaction with the Na+/K+-ATPase enzyme or for its transport across cell membranes. Modifications to this ring system, such as altering the position or nature of substituents, would be expected to significantly impact activity. For instance, studies on other naphthalene derivatives have shown that the position and electronic properties of substituents can greatly influence their biological effects.

-

Methoxy Group: The methoxy group at the 4-position of the naphthalene ring may play a role in the molecule's electronic properties and its binding to the target protein. Its replacement with other electron-donating or electron-withdrawing groups could modulate the activity.

-

γ-Oxobutanoic Acid Side Chain: The carboxylic acid function is likely essential for the molecule's solubility and potentially for its interaction with transporters or the active site of its target enzyme. Esterification or amidation of this group would likely alter the compound's pharmacokinetic and pharmacodynamic properties. The ketone group and the length of the alkyl chain are also expected to be important for the molecule's conformation and its fit within a binding pocket.

Future research should focus on the synthesis and biological evaluation of this compound analogs to elucidate the precise structural requirements for its choleretic activity. This would involve modifications at the naphthalene ring, the methoxy group, and the oxobutanoic acid side chain.

Quantitative Data

While in vitro potency data such as IC₅₀ or EC₅₀ values for this compound are not available in the literature, in vivo studies have provided quantitative measures of its efficacy and pharmacokinetics.

Table 1: In Vivo Efficacy of this compound

| Parameter | Species | Value | Reference |

| Increase in Bile Secretion | Various | 2 to 5 times baseline | |

| Increase in Gastric Juice Secretion | Various | 2 to 5 times baseline | |

| Increase in Pancreatic Juice Secretion | Various | 2 to 5 times baseline |

Table 2: Pharmacokinetic Parameters of this compound (10 mg/kg dose)

| Parameter | Species | Route | Value (mean ± SD) | Reference |

| Cₘₐₓ (µg/mL) | Sheep | IM | 18.8 ± 1.9 | |

| tₘₐₓ (h) | Sheep | IM | 3.75 ± 0.45 | |

| t½λ (h) | Sheep | IV | 6.08 ± 2.48 | |

| F (%) | Sheep | IM | 103.1 ± 23.0 | |

| Cₘₐₓ (µg/mL) | Calves | IM | 15.1 ± 4.3 | |

| tₘₐₓ (h) | Calves | IM | 1.66 ± 0.55 | |

| t½β (h) | Calves | IV | 4.53 ± 2.45 | |

| F (%) | Calves | IM | 83.5 ± 22.4 |

Cₘₐₓ: Maximum plasma concentration, tₘₐₓ: Time to reach maximum plasma concentration, t½λ/t½β: Elimination half-life, F: Bioavailability.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not extensively published. However, based on standard methodologies in pharmacology and liver research, the following protocols can be adapted to study the choleretic activity and mechanism of action of this compound and its analogs.

In Vitro Choleretic Activity Assay using Primary Hepatocytes

This assay would provide a direct measure of this compound's ability to stimulate bile secretion in a cellular model.

Objective: To quantify the effect of this compound on bile acid secretion from primary hepatocytes.

Materials:

-

Cryopreserved primary human or animal (rat, dog) hepatocytes

-

Collagen-coated cell culture plates (e.g., 24-well plates)

-

Hepatocyte culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

Taurocholate (a bile acid)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Cell viability assay kit (e.g., MTT or LDH release assay)

-

LC-MS/MS for bile acid quantification

Protocol:

-

Hepatocyte Plating: Thaw and plate primary hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to form a monolayer and recover for 24-48 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the old medium from the hepatocytes and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Bile Acid Secretion Assay: After a suitable incubation period with this compound (e.g., 24 hours), wash the cells with assay buffer. Then, incubate the cells with a known concentration of taurocholate in assay buffer for a defined period (e.g., 30 minutes) to allow for its uptake and subsequent secretion.

-

Sample Collection: Collect the supernatant (which contains the secreted bile acids) and lyse the cells to determine the intracellular bile acid concentration.

-

Quantification: Analyze the concentration of taurocholate in the supernatant and cell lysate using LC-MS/MS.

-

Data Analysis: Calculate the biliary excretion index (BEI), which is the ratio of bile acids in the supernatant to the total bile acids (supernatant + lysate). Compare the BEI of this compound-treated cells to the vehicle control.

-

Cell Viability: Perform a cell viability assay on parallel plates to ensure that the observed effects are not due to cytotoxicity.

Na+/K+-ATPase Activity Assay

This assay would confirm this compound's proposed mechanism of action by measuring its effect on the activity of Na+/K+-ATPase.

Objective: To determine the effect of this compound on the enzymatic activity of Na+/K+-ATPase in isolated liver plasma membranes.

Materials:

-

Isolated liver plasma membrane fractions (from a relevant species)

-

Assay buffer (containing MgCl₂, KCl, NaCl, and a buffering agent like Tris-HCl)

-

ATP (disodium salt)

-

This compound stock solution

-

Ouabain (a known inhibitor of Na+/K+-ATPase)

-

Phosphate standard solution

-

Malachite green reagent (for phosphate detection)

-

Microplate reader

Protocol:

-

Reaction Setup: In a 96-well plate, add the assay buffer, isolated liver plasma membranes, and either this compound at various concentrations, a vehicle control, or ouabain (as a negative control).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow this compound to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the Na+/K+-ATPase will hydrolyze ATP to ADP and inorganic phosphate (Pi).

-

Termination of Reaction: Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid or sodium dodecyl sulfate).

-

Phosphate Detection: Add the malachite green reagent to each well. This reagent will form a colored complex with the inorganic phosphate produced.

-

Measurement: Measure the absorbance of the colored complex at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: The Na+/K+-ATPase activity is determined by the difference in phosphate released in the absence and presence of ouabain. Calculate the percentage of activation of Na+/K+-ATPase by this compound relative to the vehicle control.

Experimental and Logical Workflows

The following diagrams illustrate a general workflow for the evaluation of a potential choleretic agent like this compound and a logical diagram of the proposed mechanism of action.

Conclusion

This compound is an effective choleretic agent with a well-established use in veterinary medicine. Its proposed mechanism of action via the activation of hepatocyte Na+/K+-ATPase provides a solid basis for understanding its pharmacological effects. However, there is a clear gap in the scientific literature regarding the specific structure-activity relationships of this compound. Future research endeavors should be directed towards the synthesis and biological evaluation of this compound analogs to delineate the key structural features required for its choleretic activity. Furthermore, the generation of in vitro potency data (IC₅₀/EC₅₀) would be invaluable for a more precise quantitative understanding of its biological activity and for the development of potentially more potent and selective choleretic agents. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Menbutone in Plasma

Introduction

Menbutone is a choleretic agent used in veterinary medicine to stimulate hepato-digestive secretions.[1][2] Accurate and reliable quantification of this compound in plasma is essential for pharmacokinetic and toxicokinetic studies. This application note describes a validated HPLC method for the determination of this compound in plasma, suitable for researchers, scientists, and drug development professionals. The method is demonstrated to be simple, rapid, and sensitive for the analysis of this compound in biological matrices.[3]

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard)

-

Sparfloxacin (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Monopotassium phosphate (analytical grade)

-

Acetic acid (analytical grade)[4]

-

HPLC grade water[4]

-

Oasis HLB 1 cc 30 mg Solid-Phase Extraction (SPE) cartridges

-

Drug-free plasma (from the species of interest)

Instrumentation

-

HPLC system equipped with a photodiode array (PDA) detector (e.g., Waters Alliance e2695 system with a PDA model 2998 detector)

-

Analytical column: Xbridge BEH C18 column (5 µm, 4.6 × 250 mm)

-

Centrifuge

-

Vortex mixer

-

Solid-Phase Extraction manifold

Chromatographic Conditions

The chromatographic separation was achieved using the following parameters:

| Parameter | Condition |

| Mobile Phase | Acetonitrile and monopotassium phosphate buffer (1.36 g/L) in a 49:51 (v/v) ratio |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Room temperature |

| Detection Wavelength | 236 nm and 297 nm |

| Internal Standard | Sparfloxacin |

Caption: Table 1: HPLC Chromatographic Conditions.

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of this compound and the internal standard (Sparfloxacin) are prepared in a suitable solvent, such as methanol. Working standard solutions are prepared by diluting the stock solutions with the mobile phase. Calibration standards and quality control samples are prepared by spiking drug-free plasma with known concentrations of this compound.

Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of plasma sample, add 20 µL of the internal standard solution (e.g., 20 µg/mL Sparfloxacin).

-

Deproteinize the sample by adding 1 mL of 10% acetic acid.

-

Vortex the mixture for 1 minute and then centrifuge at 1620 g for 10 minutes.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge twice with 1 mL of HPLC grade water.

-

Dry the cartridge thoroughly.

-

Elute the analytes with 1 mL of the mobile phase.

-

Inject 20 µL of the eluate into the HPLC system.

Method Validation Summary

The analytical method was validated according to the European Medicines Agency (EMA) guideline EMEA/CHMP/EWP/192217/2009. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 0.2 - 100 µg/mL (R² ≥ 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL |

| Limit of Detection (LOD) | 0.08 µg/mL |

| Mean Recovery | 91.12 ± 9.25% |

| Intra-day Precision (CV%) | 0.19 - 8.21% |

| Inter-day Precision (CV%) | Not explicitly stated, but method met EMA guidelines |

| Intra-day Accuracy (%) | 102.99 - 119.52% for LLOQ; 85.17 - 109.67% for other concentrations |

| Inter-day Accuracy (%) | Not explicitly stated, but method met EMA guidelines |

| Retention Time - this compound | Approximately 4.5 min |

| Retention Time - Sparfloxacin (IS) | Approximately 2.2 min |

Caption: Table 2: Summary of Method Validation Parameters.

Visualizations

Caption: Experimental workflow for this compound quantification in plasma.

Caption: Key parameters for bioanalytical method validation.

References

- 1. Pharmacokinetic Pattern of this compound in Calves after Single Intravenous and Intramuscular Administration [mdpi.com]

- 2. Determination of this compound: Development and Validation of a Sensitive HPLC Assay according to the European Medicines Ag… [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Measuring the Choleretic Effect of Menbutone In Vivo

Introduction

Menbutone, also known as genabilic acid, is a derivative of oxybutyric acid widely used in veterinary medicine as a choleretic agent.[1] It is employed to manage digestive disorders and hepatic insufficiency in various animal species, including cattle, sheep, pigs, and dogs, by stimulating the secretion of bile, as well as pancreatic and gastric juices.[1][2] The primary therapeutic benefit of this compound lies in its ability to significantly increase bile flow, a process known as choleresis, which aids in the digestion and absorption of fats and the excretion of endogenous and exogenous compounds.[3][4] Following administration, this compound has been observed to increase the secretion of bile by 2 to 5 times the baseline levels, with the effect typically lasting for 2 to 3 hours.

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to measure the choleretic effect of this compound in a preclinical in vivo setting using a rat model.

Mechanism of Action

This compound's primary mechanism of action is the stimulation of hepato-digestive activity. It is believed to exert its choleretic effect through a non-cholic acid-dependent pathway. The proposed mechanism involves the direct activation of the Na+/K+-ATPase enzyme in hepatocytes. This action is thought to create an osmotic gradient that drives water and electrolytes into the bile canaliculi, thereby increasing the volume of bile secreted.

Hypothetical Signaling Pathway for this compound's Choleretic Effect

Caption: Proposed mechanism of this compound's choleretic action.

Experimental Protocol: Measurement of Choleretic Effect in Rats

This protocol details the in vivo procedure for evaluating the choleretic properties of this compound using bile duct-cannulated rats. This model allows for the direct collection and measurement of bile before and after drug administration.

1. Materials and Reagents

-

This compound

-

Vehicle (e.g., sterile saline or as specified by the manufacturer)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments for small animal surgery

-

Polyethylene tubing for cannulation (e.g., PE-10 or PE-50)

-

Surgical sutures

-

Heating pad to maintain body temperature

-

Metabolism cages for animal housing and bile collection

-

Microcentrifuge tubes for sample collection

-

Analytical balance

2. Animal Model

-

Species: Rat

-

Strain: Sprague-Dawley (adult female or male)

-

Weight: 250-300 g

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given access to standard chow and water ad libitum before the experiment. Animals should be acclimatized for at least one week before surgery.

3. Experimental Procedure

Step 1: Animal Preparation and Surgery (Bile Duct Cannulation)

-

Fast the rats overnight (approximately 12-16 hours) before surgery but allow free access to water.

-

Anesthetize the rat using an appropriate anesthetic. Monitor the depth of anesthesia throughout the procedure.

-

Maintain the animal's body temperature at 37°C using a heating pad.

-

Shave the abdominal area and disinfect with an appropriate antiseptic solution.

-

Perform a midline laparotomy to expose the abdominal contents.

-

Gently locate the common bile duct. Carefully dissect it from the surrounding tissue.

-

Make a small incision in the bile duct and insert a pre-filled, sterile polyethylene cannula. Secure the cannula in place with surgical sutures.

-

Externalize the other end of the cannula through a small subcutaneous tunnel to the back of the neck for easy access during bile collection.

-

Close the abdominal incision in layers.

-

Allow the animal to recover from surgery for at least 4-7 days. During recovery, the bile can be recirculated via a duodenal catheter or collected to monitor flow. A normal bile flow rate of approximately 0.5–1 mL/h should be observed in a 250 g rat.

Step 2: Experimental Design and Dosing

-

Divide the cannulated animals into at least two groups:

-

Control Group: Receives the vehicle.

-

Treatment Group: Receives this compound.

-

-

On the day of the experiment, place the animals in metabolism cages.

-

Collect a baseline bile sample for a defined period (e.g., 1 hour) before administration.

-

Administer this compound or vehicle. A typical dose for this compound is 10 mg/kg, administered intravenously (IV) or intramuscularly (IM).

-

Immediately after administration, begin collecting bile in pre-weighed microcentrifuge tubes at timed intervals (e.g., every 30 or 60 minutes) for a total duration of 3-6 hours. Collection should occur below the level of the animal to rely on gravity.

Step 3: Sample Processing and Data Analysis

-

For each collected sample, record the exact collection time.

-

Determine the volume of bile secreted, either gravimetrically (assuming a density of 1.0 g/mL) or volumetrically.

-

Calculate the bile flow rate (mL/kg/hr) for each time interval.

-

The choleretic effect is determined by comparing the bile flow rate in the this compound-treated group to the control group. Calculate the percentage increase in bile flow relative to the baseline.

-

Store bile samples at -80°C for further biochemical analysis if required.

Experimental Workflow Diagram

Caption: Workflow for in vivo assessment of this compound's choleretic effect.

Data Presentation

Quantitative data should be summarized to allow for clear comparison between control and treatment groups.

Table 1: Effect of this compound on Bile Flow Rate in Rats

| Time Interval (Post-Dosing) | Bile Flow Rate (mL/kg/hr) - Control Group (Mean ± SD) | Bile Flow Rate (mL/kg/hr) - this compound Group (10 mg/kg) (Mean ± SD) | % Increase in Bile Flow |

| Baseline (Pre-Dosing) | X.X ± X.X | Y.Y ± Y.Y | - |

| 0 - 1 hr | X.X ± X.X | Y.Y ± Y.Y | Z% |

| 1 - 2 hr | X.X ± X.X | Y.Y ± Y.Y | Z% |

| 2 - 3 hr | X.X ± X.X | Y.Y ± Y.Y | Z% |

| 3 - 4 hr | X.X ± X.X | Y.Y ± Y.Y | Z% |

Table 2: Analysis of Bile Composition (Optional)

| Analyte | Concentration - Control Group (Mean ± SD) | Concentration - this compound Group (Mean ± SD) |

| Total Bile Acids (µmol/L) | X.X ± X.X | Y.Y ± Y.Y |

| Cholesterol (mg/dL) | X.X ± X.X | Y.Y ± Y.Y |

| Phospholipids (mg/dL) | X.X ± X.X | Y.Y ± Y.Y |

| Bilirubin (mg/dL) | X.X ± X.X | Y.Y ± Y.Y |

Analytical Methods for Bile Analysis

For a more in-depth study, the composition of the collected bile can be analyzed. This can provide insights into whether this compound alters the secretion of specific biliary components.

-

Enzymatic Assays: These are relatively simple and rapid methods for measuring total bile acid (TBA) content and are widely used in clinical laboratories.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation and quantification of individual bile acid species in complex biological samples. A validated HPLC method for quantifying this compound itself in plasma has also been established.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high-resolution data for bile acid analysis but can be a more complex and time-consuming process.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most advanced and sensitive technique for detailed bile acid profiling, allowing for the differentiation between various bile acid isomers.

References

Application Notes and Protocols for In Vivo Menbutone Studies in Swine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menbutone, also known as genabilic acid, is a synthetic choleretic agent used in veterinary medicine to stimulate hepato-digestive activity.[1][2] It is indicated for the treatment of digestive disorders such as loss of appetite, indigestion, and hepatic or pancreatic insufficiency in various species, including swine.[3][4] this compound exerts its effects by increasing the secretion of bile, gastric, and pancreatic juices, thereby promoting the digestion and assimilation of food.[1] This document provides detailed application notes and protocols for designing and conducting in vivo experimental studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound in swine.

Mechanism of Action

This compound's primary mechanism of action is the stimulation of choleresis, leading to a significant increase in the secretion of bile from the liver. It also stimulates the secretion of gastric and pancreatic juices. This enhanced digestive fluid secretion can increase by 2 to 5 times the baseline levels and typically lasts for 2 to 3 hours after administration. One proposed mechanism involves the direct activation of Na+/K+-ATPase in hepatocytes. The resulting increase in bile flow can improve the digestion and absorption of fats and other nutrients.

While the precise signaling pathways are not fully elucidated, a hypothetical pathway can be proposed based on its physiological effects.

Data Presentation

Table 1: Recommended Dosage of this compound in Swine

| Route of Administration | Dosage | Reference(s) |

| Intramuscular (IM) / Intravenous (IV) | 10 mg/kg body weight |

Table 2: Pharmacokinetic Parameters of this compound in Various Species (for reference)

| Parameter | Sheep (10 mg/kg IM) | Calves (10 mg/kg IM) |

| Cmax (µg/mL) | 18.8 ± 1.9 | 15.1 ± 4.3 |

| Tmax (h) | 3.75 ± 0.45 | 1.66 ± 0.55 |

| t½λ (h) | 6.08 ± 2.48 (IV) | 4.2 ± 1.1 (IV) |

| F (%) | 103.1 ± 23.0 | 83.5 ± 22.4 |

| Reference(s) | ||

| Note: Pharmacokinetic data for swine is not readily available in the provided search results. The data from sheep and calves can be used as a preliminary reference for experimental design. |

Table 3: Efficacy Data of this compound in Swine

| Indication | Efficacy Endpoint | Result | Reference(s) |

| Piglet Diarrhea | Recovery Time | Reduced from 5.2 to 3.8 days (25.7% reduction) | |

| Cure Rate | 92.3% |

Experimental Protocols

Pharmacokinetic Study of this compound in Swine

Objective: To determine the pharmacokinetic profile of this compound in swine following intravenous (IV) and intramuscular (IM) administration.

Experimental Workflow:

Methodology:

-

Animal Model: Use healthy, growing pigs of a specific breed and weight range to ensure uniformity. House animals individually to allow for accurate monitoring of feed and water intake.

-

Acclimatization: Allow a minimum of 7 days for the animals to acclimate to the housing conditions before the start of the experiment.

-

Dosing: Administer this compound at a dose of 10 mg/kg body weight via the intravenous (slowly over at least 1 minute) or intramuscular route.

-

Blood Sampling: Collect blood samples (e.g., 3-5 mL) from a jugular or ear vein at predetermined time points. Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA). Centrifuge the samples to separate the plasma, which should then be stored at -20°C or lower until analysis.

-

Analytical Method: Determine the concentration of this compound in plasma samples using a validated high-performance liquid chromatography (HPLC) method.

-

Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, elimination half-life) using appropriate software.

Efficacy Study of this compound for Digestive Disorders in Swine

Objective: To evaluate the efficacy of this compound in a swine model of digestive disorder (e.g., post-weaning diarrhea).

Methodology:

-

Animal Model: Use recently weaned piglets, as they are susceptible to digestive disorders.

-

Induction of Digestive Disorder (if necessary): A challenge model, such as an oral challenge with enterotoxigenic Escherichia coli (ETEC), can be used to induce diarrhea.

-

Experimental Groups:

-

Group 1: Negative Control (no challenge, no treatment)

-

Group 2: Positive Control (challenged, vehicle treatment)

-

Group 3: Treatment Group (challenged, this compound 10 mg/kg)

-

-

Treatment Administration: Administer this compound or vehicle once daily for a specified duration (e.g., 3-5 days) following the challenge.

-

Efficacy Parameters:

-

Fecal Scoring: Record fecal consistency daily using a scoring system (e.g., 0=normal, 1=soft, 2=mild diarrhea, 3=severe diarrhea).

-

Growth Performance: Monitor body weight, average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

-

Clinical Signs: Observe and record clinical signs such as dehydration, lethargy, and loss of appetite.

-

Blood Parameters: Analyze blood samples for markers of inflammation and dehydration.

-

Gut Morphology: At the end of the study, euthanize a subset of animals to collect intestinal tissue samples for histological analysis (e.g., villus height, crypt depth).

-

-

Data Analysis: Compare the efficacy parameters between the different experimental groups using appropriate statistical methods.

Safety and Tolerability Study

Objective: To assess the safety and tolerability of this compound in swine at and above the recommended therapeutic dose.

Methodology:

-

Animal Model: Use healthy swine.

-

Dose Escalation: Administer this compound at multiples of the therapeutic dose (e.g., 1x, 3x, 5x the recommended dose of 10 mg/kg).

-

Monitoring:

-

Clinical Observations: Closely monitor animals for any adverse reactions, including changes in behavior, appetite, and fecal consistency. Note any signs of restlessness, ptyalism, tremor, or lacrimation.

-

Injection Site Reactions: For IM administration, inspect the injection site for signs of swelling, pain, or inflammation.

-

Hematology and Serum Biochemistry: Collect blood samples before and at various time points after administration to assess key hematological and biochemical parameters.

-

-

Data Analysis: Summarize the incidence and severity of any adverse events.

Conclusion

The provided protocols and data offer a comprehensive framework for conducting in vivo experimental studies of this compound in swine. Adherence to these guidelines will facilitate the generation of robust and reliable data for regulatory submissions and for advancing the understanding of this compound's therapeutic utility in swine production. Further research is warranted to establish a definitive pharmacokinetic profile in swine and to fully elucidate its molecular mechanisms of action.

References

Application Notes & Protocols for the Analytical Method Validation of Menbutone

Introduction

Menbutone is a veterinary drug utilized for its choleretic and cholagogue properties, stimulating hepato-digestive activity in various animal species such as cattle, sheep, goats, pigs, horses, and dogs.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, robust analytical methods are essential for its quantification in biological matrices and pharmaceutical formulations. This document provides a detailed overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound, adhering to the guidelines set forth by the European Medicines Agency (EMA). The validation parameters discussed herein are critical for ensuring that the analytical method is suitable for its intended purpose.[2]

The validation of an analytical procedure is a documented process that demonstrates the method's suitability and reliability for its intended use.[3] Key validation characteristics include specificity, linearity, accuracy, precision, robustness, and stability.

Key Validation Parameters and Acceptance Criteria

A summary of the validation parameters for an analytical method for this compound is presented below.

| Validation Parameter | Objective | Acceptance Criteria (based on EMA guidelines) |

| Specificity | To ensure that the signal measured is unequivocally from this compound and not from any other components in the sample matrix (e.g., plasma components, impurities). | No significant interference at the retention time of this compound and the Internal Standard (IS). |

| Linearity | To demonstrate a proportional relationship between the concentration of this compound and the analytical signal over a defined range. | Correlation coefficient (R²) ≥ 0.99.[1][4] |

| Accuracy | To determine the closeness of the measured value to the true value. | The mean accuracy should be within 85-115% of the nominal concentration (for LLOQ, it can be 80-120%). |

| Precision | To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision). | The coefficient of variation (CV) should not exceed 15% for QC samples, and 20% for the LLOQ. |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration of this compound in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio should be at least 10:1. Precision (CV) ≤ 20% and Accuracy within 80-120%. |

| Robustness | To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in the results. |

| Stability | To determine the stability of this compound in the biological matrix under different storage and handling conditions. | The mean concentration at each stability condition should be within ±15% of the nominal concentration. |

Experimental Protocols

The following protocols are based on a validated HPLC method for the determination of this compound in sheep plasma.

Materials and Reagents

-

This compound reference standard

-

Sparfloxacin (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Monopotassium phosphate

-

Purified water

-

Blank sheep plasma

Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 column

-

Mobile Phase: Acetonitrile and monopotassium phosphate solution.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 234 nm

-

Injection Volume: 20 µL

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare stock solutions of this compound and Sparfloxacin (IS) in a suitable solvent (e.g., methanol).

-

Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical range is 0.2–100 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High. For example, 0.6 µg/mL (Low), 30 µg/mL (Medium), and 75 µg/mL (High).

Sample Preparation (Plasma)

-

To 1 mL of plasma sample, add a known amount of the internal standard (Sparfloxacin).

-

Deproteinize the plasma sample by adding an equal volume of a precipitating agent (e.g., 10% acetic acid).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant and inject it into the HPLC system.

Validation Experiments

Specificity

-

Analyze blank plasma samples from at least six different sources to assess for any endogenous interference at the retention times of this compound and the IS.

-

Analyze a blank sample spiked only with the IS to ensure no interference from the IS at the retention time of this compound.

-

Analyze a sample spiked with this compound and the IS.

Linearity

-

Prepare a calibration curve with at least six non-zero concentrations of this compound, ranging from the LLOQ to the upper limit of the expected concentration range (e.g., 0.2 to 100 µg/mL).

-

Analyze each concentration in triplicate.

-

Plot the peak area ratio (this compound/IS) against the nominal concentration of this compound.

-

Perform a linear regression analysis and determine the correlation coefficient (R²), slope, and y-intercept.

Accuracy and Precision

-

Prepare QC samples at four levels: LLOQ, Low, Medium, and High.

-

Repeatability (Intra-assay): Analyze five replicates of each QC level in a single analytical run.

-

Intermediate Precision (Inter-assay): Analyze five replicates of each QC level on three different days.

-

Calculate the accuracy as the percentage of the measured concentration to the nominal concentration.

-

Calculate the precision as the coefficient of variation (CV%) for the replicate measurements.

Stability

-

Analyze QC samples (Low and High concentrations) after subjecting them to various storage and handling conditions:

-

Freeze-Thaw Stability: Three freeze-thaw cycles from -20°C to room temperature.

-

Short-Term Stability: Stored at room temperature for a specified period (e.g., 24 hours).

-

Long-Term Stability: Stored at -20°C for an extended period (e.g., 30 days).

-

-

Calculate the percentage recovery of this compound in the stored samples against freshly prepared samples.

Quantitative Data Summary

The following tables summarize the results from a validated HPLC method for this compound.

Table 1: Linearity of the HPLC Method for this compound

| Parameter | Result |

| Linear Range | 0.2 - 100 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.99 |

| Regression Equation | y = mx + c |

Table 2: Accuracy and Precision of the HPLC Method for this compound

| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |

| LLOQ | 0.2 | 0.19 - 8.21 | 102.99 - 119.52 | Not Reported | Not Reported |

| Low | 0.6 | 0.01 - 4.77 | 85.17 - 109.67 | Not Reported | Not Reported |

| Medium | 30 | 0.01 - 4.77 | 85.17 - 109.67 | Not Reported | Not Reported |

| High | 75 | 0.01 - 4.77 | 85.17 - 109.67 | Not Reported | Not Reported |

Table 3: Stability of this compound in Plasma

| Stability Condition | QC Level | Accuracy (%) |

| Freeze-Thaw (3 cycles) | Low (0.6 µg/mL) | 85.40 - 104.35 |

| Freeze-Thaw (3 cycles) | High (75 µg/mL) | 85.40 - 104.35 |

Visualizations

Caption: Workflow for Analytical Method Validation.

Caption: Relationship between Validation Parameters.

References

Application Notes and Protocols for the Solid-Phase Extraction of Menbutone from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menbutone, a choleretic agent, is utilized in veterinary medicine to stimulate hepato-digestive activity. It enhances the secretion of bile, as well as gastric and pancreatic juices, finding application in the treatment of digestive disorders and hepatic insufficiency in various animal species.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, residue, and toxicology studies. Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique that offers superior cleanup and concentration of analytes from complex biological samples prior to chromatographic analysis. This document provides detailed protocols for the SPE of this compound from plasma and an adapted protocol for urine, along with a summary of quantitative data and a proposed signaling pathway for its mechanism of action.

Data Presentation

The following tables summarize the quantitative data from studies on the solid-phase extraction and analysis of this compound in various biological matrices.

Table 1: Quantitative Data for this compound Extraction from Plasma (Sheep and Calves)

| Parameter | Value | Biological Matrix | SPE Sorbent | Analytical Method | Reference |

| Linearity Range | 0.2 - 100 µg/mL | Sheep Plasma | Oasis HLB | HPLC-PDA | [1][2] |

| 0.2 - 100 µg/mL | Calf Plasma | Oasis HLB | HPLC-PDA | ||

| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL | Sheep Plasma | Oasis HLB | HPLC-PDA | [1][2] |

| 0.2 µg/mL | Calf Plasma | Oasis HLB | HPLC-PDA | ||

| Accuracy (at LLOQ) | 102.99 - 119.52% | Sheep Plasma | Oasis HLB | HPLC-PDA | |

| Precision (CV% at LLOQ) | 0.19 - 8.21% | Sheep Plasma | Oasis HLB | HPLC-PDA | |

| Mean Recovery | 91.12 ± 9.25% | Sheep Plasma | Oasis HLB | HPLC-PDA | |

| 98.3 ± 8.9% | Calf Plasma | Oasis HLB | HPLC-PDA |

Table 2: Quantitative Data for this compound Extraction from Swine Tissues

| Parameter | Value | Biological Matrix | SPE Sorbent | Analytical Method | Reference |

| Linearity Range | 0.02 - 12 µg/mL | Muscle, Fat, Liver, Kidney | C18 and Alkaline Alumina | RP-HPLC | |

| Lower Limit of Quantification (LOQ) | 0.02 µg/mL | Muscle, Fat, Liver, Kidney | C18 and Alkaline Alumina | RP-HPLC | |

| Accuracy | 74.07 - 110.83% | Muscle, Fat, Liver, Kidney | C18 and Alkaline Alumina | RP-HPLC | |

| Precision (Intra and Inter-day) | < 15.11% | Muscle, Fat, Liver, Kidney | C18 and Alkaline Alumina | RP-HPLC |

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Plasma

This protocol is based on a validated method for the determination of this compound in sheep and calf plasma.

Materials:

-

This compound standard

-

Internal Standard (IS), e.g., Sparfloxacin

-

Acetic Acid, 10% (v/v)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 1 cc, 30 mg

-

Centrifuge

-

Vortex mixer

-

SPE manifold

Procedure:

-

Sample Pre-treatment: a. To 1 mL of plasma, add a known concentration of the internal standard. b. Add 1 mL of 10% acetic acid to deproteinize the sample. c. Vortex for 1 minute. d. Centrifuge at 3000 rpm for 10 minutes. e. Collect the supernatant.

-

Solid-Phase Extraction: a. Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of HPLC grade water. Do not allow the cartridge to dry out. b. Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge. c. Washing: Wash the cartridge twice with 1 mL of HPLC grade water to remove interfering substances. d. Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes. e. Elution: Elute the this compound and internal standard from the cartridge with 1 mL of the HPLC mobile phase (e.g., acetonitrile:monopotassium phosphate buffer).

-

Analysis: a. The eluate is ready for injection into an HPLC-PDA system for quantification.

Protocol 2: Proposed Solid-Phase Extraction of this compound from Urine (Adaptation)

This proposed protocol is an adaptation based on general methods for the extraction of organic acids from urine and the validated plasma protocol for this compound. This protocol requires validation before routine use.

Materials:

-

This compound standard

-

Internal Standard (IS)

-

Formic Acid or Acetic Acid

-

Methanol, HPLC grade

-

Water, HPLC grade

-

SPE Cartridges: Oasis HLB or a strong anion exchange (SAX) cartridge

-

Centrifuge

-

Vortex mixer

-

SPE manifold

Procedure:

-

Sample Pre-treatment: a. To 1 mL of urine, add a known concentration of the internal standard. b. Acidify the sample to a pH of approximately 3-4 with formic acid or acetic acid to ensure this compound is in its non-ionized form for reversed-phase SPE. c. Centrifuge the sample if particulates are present.

-

Solid-Phase Extraction (using Oasis HLB): a. Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water. b. Loading: Load the pre-treated urine sample onto the cartridge. c. Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences. d. Drying: Dry the cartridge under vacuum. e. Elution: Elute this compound with a small volume of a suitable organic solvent like methanol or acetonitrile.

-

Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in the HPLC mobile phase for analysis.

Mandatory Visualization

Experimental Workflow for this compound SPE from Plasma

Caption: Solid-Phase Extraction Workflow for this compound from Plasma.

Proposed Signaling Pathway for this compound's Choleretic Action

Caption: Proposed Mechanism of this compound's Choleretic Action.

References

Application Notes and Protocols for Dose-Response Studies of Menbutone in Cattle with Digestive Disorders

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Menbutone use in cattle for digestive disorders, focusing on dose-response relationships, experimental protocols, and mechanisms of action. While specific dose-response studies are limited in publicly available literature, this document synthesizes existing data to guide research and clinical application.

Introduction to this compound

This compound, a derivative of oxybutyric acid, is a choleretic agent used in veterinary medicine to treat digestive disorders in various animal species, including cattle.[1][2] Its primary function is to stimulate hepato-digestive activity, leading to an increase in the secretion of bile, pancreatic juices, and gastric juices.[1][3][4] This stimulation of digestive secretions can be beneficial in managing conditions such as indigestion, anorexia, and ketosis.

Quantitative Data on this compound Dosage and Pharmacokinetics

Table 1: Recommended Dosages of this compound in Cattle

| Target Animal | Recommended Dosage | Administration Route | Reference |

| Adult Cattle | 5 - 7.5 mg/kg body weight | Slow Intravenous | |

| Calves (up to 6 months) | 10 mg/kg body weight | Deep Intramuscular or Slow Intravenous |

Note: The administration may be repeated once after 24 hours if necessary. It is recommended not to inject more than 20 ml at a single intramuscular site.

Table 2: Pharmacokinetic Parameters of this compound in Calves (10 mg/kg dose)

| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference |

| Model | Two-compartment open model | One-compartment open model | |

| Elimination Half-life (t½β) | 4.53 ± 2.45 h | - | |

| Total Clearance (Cl) | 71.9 ± 13.5 mL/h/kg | - | |

| Volume of Distribution (Vss) | 310.4 ± 106.4 mL/kg | - | |

| Peak Plasma Concentration (Cmax) | - | 15.1 ± 4.3 µg/mL | |

| Time to Peak (tmax) | - | 1.66 ± 0.55 h | |

| Bioavailability (F) | - | 83.5 ± 22.4% |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the stimulation of bile secretion (choleresis) through the direct activation of the Na+/K+-ATPase enzyme in hepatocytes. This enzyme plays a crucial role in establishing the electrochemical gradient necessary for bile acid transport.

Signaling Pathway of this compound-Induced Choleresis

Caption: Proposed signaling pathway of this compound in hepatocytes.

Experimental Protocols

Detailed protocols for dose-response efficacy studies in cattle are not widely published. However, based on pharmacokinetic studies and general principles of clinical trials in veterinary medicine, the following experimental workflows can be proposed.

Protocol 1: Pharmacokinetic Study of this compound in Cattle

This protocol is based on a study conducted in calves.

-

Animal Selection: Select healthy cattle of a specific age and breed.

-

Acclimatization: Allow animals to acclimate to the study conditions.

-

Dosing:

-

Crossover Design: Divide animals into two groups. Group 1 receives intravenous (IV) this compound, and Group 2 receives intramuscular (IM) this compound. After a washout period, the treatments are reversed.

-

Dosage: Administer this compound at a specified dose (e.g., 10 mg/kg).

-

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

-

Plasma Analysis: Separate plasma and analyze for this compound concentrations using a validated method like High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using appropriate software.

Caption: Experimental workflow for a pharmacokinetic study of this compound.

Protocol 2: Proposed Dose-Response Clinical Efficacy Study for Bovine Indigestion

This is a proposed protocol for a future study.